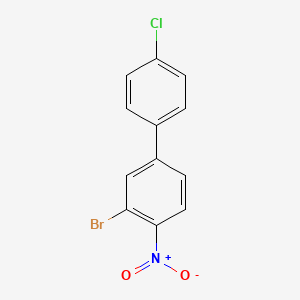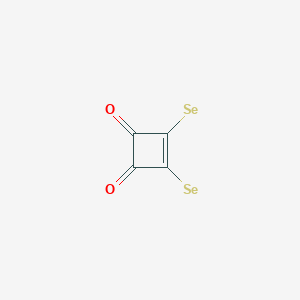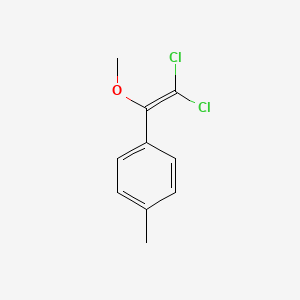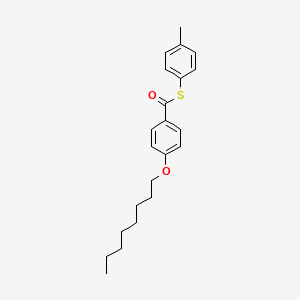![molecular formula C14H16O4 B14518143 3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione CAS No. 62582-23-4](/img/structure/B14518143.png)
3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione is an organic compound that belongs to the class of oxolane-2,5-diones This compound is characterized by the presence of a 3-methyl group and a 4-[(propan-2-yl)oxy]phenyl group attached to the oxolane-2,5-dione ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione can be achieved through several synthetic routes. One common method involves the reaction of 3-methyl-3-oxolane-2,5-dione with 4-[(propan-2-yl)oxy]phenyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane-2,5-dione derivatives.
Reduction: Reduction reactions can convert the oxolane-2,5-dione ring to a more saturated form.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of saturated oxolane derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-{4-[(propan-2-yl)oxy]phenyl}oxolane-2,5-dione: Unique due to the presence of both a methyl group and a 4-[(propan-2-yl)oxy]phenyl group.
3-Methyl-3-phenyl-oxolane-2,5-dione: Lacks the propan-2-yl group, resulting in different chemical properties.
3-Methyl-3-{4-[(methoxy)phenyl}oxolane-2,5-dione: Contains a methoxy group instead of a propan-2-yl group, affecting its reactivity and applications.
Uniqueness
The presence of the 4-[(propan-2-yl)oxy]phenyl group in this compound imparts unique chemical and physical properties, making it distinct from other similar compounds
Properties
CAS No. |
62582-23-4 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
3-methyl-3-(4-propan-2-yloxyphenyl)oxolane-2,5-dione |
InChI |
InChI=1S/C14H16O4/c1-9(2)17-11-6-4-10(5-7-11)14(3)8-12(15)18-13(14)16/h4-7,9H,8H2,1-3H3 |
InChI Key |
YBPSGIVFXTZWGR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2(CC(=O)OC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



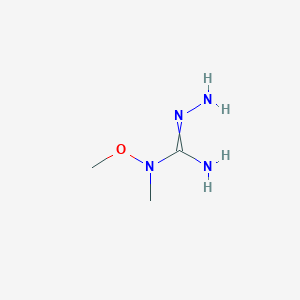

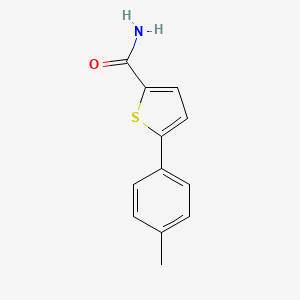


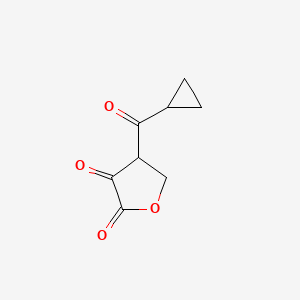
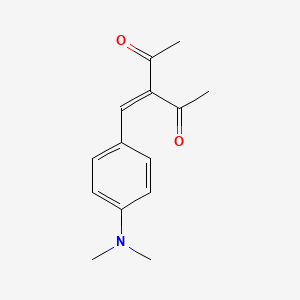
![2H-1-Benzopyran, 8-methyl-4-[(2-naphthalenylsulfonyl)methyl]-](/img/structure/B14518128.png)
